Endostatin

Description

Structure

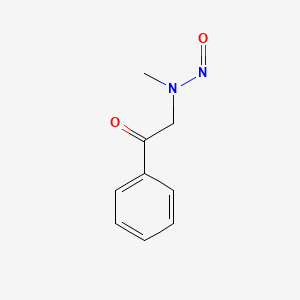

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenacylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYOVPTFNNVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204557 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55984-52-6, 187888-07-9 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biochemistry of Endostatin

Structural Characteristics and Functional Implications of Endostatin (B67465)

Tertiary Structure of this compound: Globular Fold and Key Functional Sites

Identification and Role of Heparin Binding Epitopes on this compound

This compound exhibits a high affinity for heparin, an interaction believed to be central to its anti-angiogenic activity nih.govembopress.orgharvard.eduembopress.org. The crystal structure of mouse this compound revealed an extensive basic patch, primarily composed of 11 arginine residues, which serves as a putative heparin-binding site paper.edu.cnembopress.org. Through alanine (B10760859) mutagenesis studies, a major heparin-binding site was identified, clustered around arginines at positions 155, 158, 184, and 270 paper.edu.cnnih.govembopress.orgresearchgate.net. A secondary binding site also involves arginine residues 193 and/or 194 paper.edu.cnnih.govembopress.org. These specific epitopes are critical not only for binding to heparin but also for interactions with heparan sulfate (B86663) and sulfatides (B1148509) nih.govembopress.orgresearchgate.net.

The interaction with heparin and heparan sulfate is crucial for this compound's ability to inhibit angiogenesis, particularly in the context of fibroblast growth factor-2 (FGF-2) induced angiogenesis nih.govembopress.orgharvard.eduaacrjournals.org. This binding requires the presence of divalent cations, and the addition of zinc chloride (ZnCl₂) has been shown to enhance this compound's binding to heparan sulfate by approximately 40% harvard.edu. This enhancement correlates with an increased antiproliferative effect on endothelial cells stimulated by FGF-2, suggesting that the activity is mediated by this compound's binding to heparan sulfate harvard.edu.

Zinc(II)-Binding Motif in this compound and its Structural or Functional Significance

Human this compound contains a conserved zinc(II)-binding site located near its N-terminus paper.edu.cnresearchgate.netspandidos-publications.comresearchgate.net. This site is formed by three histidine residues (His1, His3, and His11) and an aspartic acid residue (Asp76) paper.edu.cnresearchgate.netspandidos-publications.comresearchgate.net. Atomic absorption spectroscopy has confirmed that this compound purified from mammalian cells binds zinc at a 1:1 molar ratio paper.edu.cnresearchgate.net.

Contribution of Disulfide Bridges to this compound's Stability and Function

This compound possesses two pairs of disulfide bonds arranged in a unique nested pattern nih.govnih.govnih.gov. These covalent linkages between cysteine residues are fundamental for the formation and stabilization of its three-dimensional structure, thereby playing a critical role in maintaining its native conformation, stability, and biological activity nih.govnih.govmetwarebio.comcreative-proteomics.com.

Studies involving site-directed mutagenesis have highlighted the specific importance of these disulfide bonds. For example, mutants lacking the Cys135-Cys165 disulfide bond (C135A/C165A mutants) or both disulfide bonds (all-Ala mutants) resulted in a near-complete loss of the tertiary structure of this compound paper.edu.cnnih.gov. This structural disruption directly correlated with a significant reduction in the inhibitory activities on human microvascular endothelial cell migration and proliferation paper.edu.cnnih.gov. While a mutant retaining some native-like structures (C33A/C173A) was less stable but partially active, the Cys135-Cys165 disulfide bond appears to be particularly crucial for the structural integrity and biological functions of this compound nih.gov. Disulfide bonds contribute to protein integrity by stabilizing the structure, thereby protecting proteins from damage and increasing their half-life in the extracellular environment metwarebio.comlsuhsc.edu.

Structure-Activity Relationship Studies via this compound Peptide Analysis

Detailed research has focused on identifying minimal active domains within this compound through the analysis of synthetic peptides, aiming to understand the structure-activity relationships crucial for its anti-angiogenic properties nih.govnih.govacs.orgacs.orgrsc.org.

Several synthetic peptides corresponding to different regions of human this compound have been synthesized and tested for their anti-angiogenic activities. The findings indicate that not all fragments retain the full activity of the parent molecule.

| Peptide Fragment | Sequence Range (Human this compound) | Disulfide Bond | Anti-angiogenic Activity (Inhibition of cell proliferation/migration) | References |

| Fragment I | 6-49 | No | Potent, sometimes higher than full-length this compound | nih.govnih.govacs.orgacs.org |

| Fragment II | 50-92 | No | Devoid of activity | nih.govacs.org |

| Fragment III | 93-133 | No | Devoid of activity | nih.govacs.org |

| Fragment IV | 134-178 | Cys135-Cys165 | Potent, sometimes higher than full-length this compound | nih.govnih.govacs.orgacs.org |

| hP1 | N-terminal 27 amino acids | No | Mimics antitumor and antimigration activities | aacrjournals.orgresearchgate.netcpu-bioinfor.orgnih.gov |

| ES-2 | IVRRADRAAVP (arginine-rich motif) | No | Binds β1 integrin and heparin, inhibits endothelial cell migration and tube formation | researchgate.netnih.gov |

| Peptide 180-199 | 180-199 | No | Inhibits endothelial cell chemotaxis, reduces tumor vascularization | aacrjournals.org |

| mP-1 | N-terminal | No | Inhibits endothelial migration, suppresses endometriotic lesion growth | nih.gov |

| mP-6 | Internal | No | Inhibits endothelial migration, suppresses endometriotic lesion growth | nih.gov |

Specifically, Fragment I (amino acid sequence 6-49) and Fragment IV (amino acid sequence 134-178), with the latter retaining the Cys135-Cys165 disulfide bond, demonstrated potent anti-angiogenic activities, often surpassing the efficacy of full-length this compound in inhibiting endothelial cell proliferation and migration nih.govnih.govacs.orgacs.org. In contrast, Fragments II (50-92) and III (93-133) showed no anti-angiogenic activity nih.govacs.org.

Further studies identified a 27-amino acid synthetic peptide corresponding to the N-terminal zinc-binding domain (referred to as hP1) that effectively mimicked the anti-tumor activity of full-length this compound aacrjournals.orgresearchgate.netcpu-bioinfor.orgnih.gov. An 11-mer arginine-rich motif, ES-2 (IVRRADRAAVP), derived from the N-terminus, was found to bind to endothelial cell surface β1 integrin and heparin, leading to the inhibition of endothelial cell migration and tube formation researchgate.netnih.gov. Additionally, a 20-amino acid peptide corresponding to residues 180-199, which encompasses a minor heparin-binding site (R193/194), was shown to inhibit endothelial cell chemotaxis and reduce tumor vascularization in vivo aacrjournals.org. Molecular dynamics simulations have also suggested that a six-amino acid pattern, R-R(G)-A-D-R-A, can act as an active epitope if it is appropriately exposed to the solvent, either sequentially or through protein folding rsc.org.

Importance of N-Terminal Integrity and Correct Protein Folding for this compound Activity

The N-terminal integrity and proper protein folding are paramount for the structural stability and biological functions of this compound aacrjournals.orgaacrjournals.orgnih.govlongdom.org. Any compromise to these aspects can significantly impair its activity.

Research has shown that N-terminal truncations can severely impact this compound's efficacy. For instance, truncations involving the loss of the first three (HSH) or four (HSHR) amino acid residues at the N-terminus lead to a dramatic decrease in the protein's thermodynamic stability and a significant reduction in its biological activities, both in vitro and in vivo nih.gov. This is particularly relevant as these truncations can affect the zinc-binding residues located at the N-terminus (His1, His3, His11, and Asp76) nih.gov.

Conversely, engineering a short extra zinc-binding peptide (ZBP) at the N-terminus of this compound has been shown to result in a more tightly packed tertiary structure and enhanced thermodynamic stability nih.gov. This modification also leads to increased cooperativity against denaturing agents like urea, and, importantly, more potent anti-endothelial and anti-tumor activities compared to wild-type this compound nih.gov. This highlights that maintaining or enhancing the N-terminal integrity and proper folding can directly translate to improved biological efficacy. Furthermore, studies on the N-terminal peptide of murine this compound demonstrate its ability to adopt a well-defined, zinc-dependent β-hairpin conformation, underscoring the importance of correct folding for its function nih.gov.

Cellular and Subcellular Mechanisms of Endostatin Action

Endothelial Cell Biology Modulation by Endostatin (B67465)

This compound's primary target is the endothelial cell, where it orchestrates a series of events that disrupt the angiogenic cascade.

This compound significantly inhibits the proliferation of endothelial cells. embopress.orgnih.gov A key mechanism involves its high affinity for heparin, attributed to an extensive basic patch containing 11 arginine residues within its structure. embopress.org This characteristic allows this compound to interfere with the heparan sulfate (B86663) requirement for basic fibroblast growth factor (bFGF) signaling, a crucial pathway for endothelial cell proliferation. embopress.org For instance, recombinant mouse this compound has been shown to potently inhibit bFGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 100 ng/ml. embopress.org Beyond bFGF, this compound also inhibits vascular endothelial growth factor (VEGF)-stimulated proliferation of lymphatic endothelial cells. nih.gov Notably, this compound's anti-tumor activity is primarily secondary to its anti-angiogenic effects, as it typically does not directly inhibit tumor cell proliferation in vitro. nih.gov

Table 1: this compound's Inhibitory Effect on Endothelial Cell Proliferation

| Target Cell Type | Growth Factor Inhibited | IC50 (approx.) | Reference |

| HUVECs | bFGF | 100 ng/ml | embopress.org |

| Lymphatic Endothelial Cells | VEGF | Not specified | nih.gov |

This compound effectively attenuates endothelial cell migration and motility. nih.govaacrjournals.org It achieves this by interfering with growth factor-induced signal transduction, such as that initiated by FGF-2, thereby blocking endothelial cell movement. aacrjournals.org Both VEGF-induced and bFGF-induced endothelial cell migration are inhibited by this compound. pnas.org Soluble this compound has been observed to inhibit integrin-dependent cell migration on surfaces coated with gelatin. pnas.org

Furthermore, this compound's anti-migratory effects involve the inhibition of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation during angiogenesis. It partially exerts its anti-angiogenic effects by inhibiting the enzymatic activity of MMP-2, MMP-9, and MT1-MMP, and by blocking the activation of MMP-2, -9, and -13. nih.govnih.gov this compound also modulates endothelial cell-matrix interactions and pericellular proteolysis, which are vital for cell migration. nih.gov It can induce the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin (B1203293), promoting the formation of focal adhesions and actin stress fibers. However, in co-treatment with FGF-2, these structures are decreased, indicating a disruption of cell-matrix adhesion. aacrjournals.orgnih.gov Additionally, this compound disturbs cell-cell adhesion by reducing tyrosine phosphorylation and causing cytoplasmic relocalization of β-catenin in cells treated with FGF-2 and this compound. nih.gov

This compound is a potent inducer of apoptosis in endothelial cells. aacrjournals.orgmedcraveonline.com This pro-apoptotic activity is mediated through several pathways. This compound increases endothelial cell apoptosis by down-regulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, while simultaneously up-regulating caspase-3 activity. nih.govahajournals.org Tyrosine kinase signaling has also been implicated in this compound-induced endothelial cell apoptosis. nih.govahajournals.org

Studies have shown that this compound induces apoptosis in a caspase-dependent manner. imrpress.com Specifically, recombinant human this compound (Endostar) has been demonstrated to induce apoptotic effects in HUVECs through the activation of caspase-3 and a decrease in the Bcl-2 to Bax ratio. iiarjournals.orgiiarjournals.org This suggests that this compound primarily triggers the mitochondrial apoptotic pathway rather than the death receptor-mediated pathway. iiarjournals.orgiiarjournals.org this compound-mediated apoptosis is also associated with alterations in intracellular magnesium and calcium levels, as well as the regulation of p53 and Bcl-2 expression. imrpress.com

A crucial step in angiogenesis is the formation of capillary-like tubes by endothelial cells. This compound effectively inhibits this process. mdpi.commedcraveonline.comresearchgate.net It has been shown to suppress the ability of human microvascular endothelial cells (HMEC) to form tubes on Matrigel, a common in vitro model for angiogenesis. researchgate.net The suppression of endothelial cell migration and tube formation is also observed when nucleolin, an this compound receptor, is inhibited by anti-angiogenic factors. nih.gov

This compound plays a significant role in modulating endothelial cell-matrix interactions and the organization of the cellular cytoskeleton. nih.govaacrjournals.org It affects the actin cytoskeleton, leading to a largely disorganized stress fiber network and less intense staining with TRITC-phalloidin in treated cells, although cortical actin bundles remain intact. aacrjournals.org this compound also causes the rapid disassembly of focal adhesion proteins, such as paxillin and vinculin, and a reorganization of the actin cytoskeleton. aacrjournals.org

While this compound can induce tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, and promote the formation of focal adhesions and actin stress fibers in a manner similar to FGF-2, its co-treatment with FGF-2 leads to a decrease in these structures, indicating a disruption of cell-matrix adhesion. aacrjournals.orgnih.gov This disruption is further supported by observations that this compound induces disassembly of the actin cytoskeleton via Src-mediated downregulation of RhoA GTPase, following its binding to α5β1 integrins and caveolin-1, leading to the inhibition of the focal adhesion complex. researchgate.net The predominant function associated with the this compound interaction network is cell adhesion. nih.gov

This compound Receptor Interactions and Binding Partners

This compound interacts with a diverse array of cell surface receptors and binding partners on endothelial cells, contributing to its broad anti-angiogenic effects. nih.govmdpi.comkarger.com

Key this compound Receptors and Binding Partners:

Integrins: this compound binds to several integrins, notably α5β1 and αvβ3, with similar affinities (KD values of approximately 17.5 nM and 18.3 nM, respectively). mdpi.comnih.govkarger.comnih.govresearchgate.net It also interacts with αvβ5 integrins. researchgate.netashpublications.org This binding counteracts the pro-angiogenic bioactivity of these integrins, thereby inhibiting endothelial cell proliferation, migration, angiogenesis, and tumor growth. karger.com Soluble this compound specifically inhibits integrin-dependent endothelial cell functions, such as migration, while immobilized this compound can promote endothelial cell survival in an integrin-dependent manner. pnas.orgresearchgate.net

Heparan Sulfate Proteoglycans (HSPG): this compound exhibits a high affinity for heparin due to its structural features. embopress.org It binds to cell surface heparan sulfate proteoglycans, including glypican-1 and -4, and is thought to antagonize bFGF signaling by interfering with these proteoglycans. embopress.orgkarger.comnih.govresearchgate.nethelsinki.fi

Vascular Endothelial Growth Factor Receptors (VEGFR): this compound directly binds to VEGFR-1 (Flt-1) and VEGFR-2 (Flk-1/KDR), thereby blocking the interaction of VEGF with these receptors. This action prevents VEGF-induced tyrosine phosphorylation of VEGFR-1 and VEGFR-2, and subsequently inhibits downstream signaling events. nih.goviiarjournals.orgkarger.comashpublications.org It also competitively inhibits VEGF binding to VEGFR-3 (flt-4). nih.gov

Nucleolin: this compound specifically binds to cell surface nucleolin with high affinity. nih.govkarger.comashpublications.org Nucleolin is predominantly expressed on the surface of tumor-induced angiogenic endothelial cells, rather than on cells of mature endothelial vessels. nih.gov Upon binding, nucleolin internalizes and transports this compound into the cell nucleus of endothelial cells, where this compound can inhibit the phosphorylation of nuclear nucleolin, a process crucial for cell proliferation. ashpublications.org The anti-endothelial activities of this compound are lost if nucleolin is blocked or knocked down. ashpublications.org

Other Binding Partners: Beyond these primary receptors, this compound interacts with a range of other molecules:

Matrix Metalloproteinases (MMPs): this compound interacts with and inhibits the activity of MMP-2, MMP-9, and MT1-MMP. nih.govnih.govashpublications.org

Tropomyosin: An intracellular actin-interacting protein identified as an this compound binding protein. ashpublications.orghelsinki.fiashpublications.org

Caveolin-1: this compound interacts with caveolin-1, which is involved in its mechanism of cytoskeletal disruption. researchgate.netashpublications.org

Matricellular Proteins: This includes thrombospondin-1 (TSP-1) and SPARC. nih.govresearchgate.net

Collagens: this compound binds to various collagen types, including collagen I, IV, and VI. nih.govresearchgate.net

Transglutaminase-2: Another identified binding partner. nih.govresearchgate.net

Amyloid Peptide Aβ-(1–42): this compound has been found to interact with this peptide. nih.govresearchgate.net

Glycosaminoglycans: Besides heparin, this compound binds to chondroitin (B13769445) and dermatan sulfate. nih.govresearchgate.net

Laminin-1: An extracellular matrix protein that also binds to this compound. ashpublications.orgresearchgate.net

Table 2: Key this compound Receptor Interactions and Binding Affinities

| Receptor/Binding Partner | Type | Binding Affinity (KD) | Reference |

| Integrin α5β1 | Receptor | ~17.5 nM | nih.govnih.gov |

| Integrin αvβ3 | Receptor | ~18.3 nM | nih.govnih.gov |

| Heparan Sulfate Proteoglycans | Receptor | High affinity for heparin | embopress.org |

| VEGFR-1 (Flt-1) | Receptor | Direct binding | nih.govashpublications.org |

| VEGFR-2 (Flk-1/KDR) | Receptor | Direct binding | nih.govashpublications.org |

| VEGFR-3 (Flt-4) | Receptor | Competitive inhibition | nih.gov |

| Nucleolin | Receptor | High affinity | ashpublications.org |

Intracellular Signaling Pathway Modulation by this compound

This compound exerts its anti-angiogenic effects by modulating several key intracellular signaling pathways within endothelial cells. These modulations collectively lead to the suppression of pro-angiogenic processes and the induction of anti-angiogenic responses.

This compound's Impact on Focal Adhesion Kinase (FAK) and Downstream Signaling (Src-kinase, MAPK pathways: ERK, p38)

This compound significantly impacts Focal Adhesion Kinase (FAK) and its downstream signaling cascades, which are crucial for endothelial cell migration and survival. Human this compound, through its binding to α5β1 integrin, inhibits the phosphorylation of FAK pnas.orgmdpi.comoup.com. FAK serves as a central platform for various downstream signals involved in endothelial cell functions pnas.org.

The inhibition of FAK by this compound leads to the suppression of key mitogen-activated protein (MAP) kinase pathways, including ERK (extracellular signal-regulated kinase) and p38 MAPK mdpi.comnih.govkoreascience.kr. Specifically, this compound binding to α5β1 integrin can inhibit the FAK/c-Raf/MEK1/2/p38/ERK1 MAPK pathway aacrjournals.org. This inhibition of ERK and p38 activation is also observed when this compound directly interacts with the vascular endothelial growth factor receptor 2 (VEGFR2/KDR/Flk-1) on endothelial cells, blocking VEGF-induced tyrosine phosphorylation of KDR/Flk-1 and subsequent activation of these kinases nih.govkoreascience.kraacrjournals.org. The balance between ERK (proliferation-promoting) and p38 (stress-activated dormancy-inducing) signaling is critical in determining cell fate, and this compound shifts this balance to favor anti-proliferative and pro-apoptotic outcomes imrpress.com.

This compound also influences Src-kinase activity. It induces autophagy in endothelial cells through a signaling pathway mediated by the activation of Src family kinases mdpi.com. Furthermore, this compound, through α5β1 integrin, heparan sulfate, and lipid raft-mediated interactions, induces Src-dependent activation of p190RhoGAP nih.gov.

Here's a summary of this compound's impact on FAK and downstream signaling:

| Pathway Component | This compound's Effect | Mechanism / Consequence | References |

| FAK phosphorylation | Inhibits | Disrupts platform for downstream pro-angiogenic signals | pnas.orgmdpi.comoup.com |

| ERK pathway | Inhibits activation | Suppresses endothelial cell migration and proliferation | mdpi.comnih.govkoreascience.kraacrjournals.org |

| p38 MAPK pathway | Inhibits activation | Contributes to stress-induced signaling, cell cycle arrest | mdpi.comnih.govkoreascience.kraacrjournals.orgimrpress.com |

| Src-kinase | Activates (indirectly) | Involved in autophagy and p190RhoGAP activation | mdpi.comnih.gov |

Regulation of RhoA GTPase and Actin Cytoskeleton Dynamics by this compound

This compound plays a crucial role in regulating RhoA GTPase activity and, consequently, actin cytoskeleton dynamics, which are essential for endothelial cell migration and adhesion. This compound inhibits endothelial cell migration and induces disassembly of the actin cytoskeleton nih.gov. This effect is mediated through the down-regulation of RhoA activity nih.govrupress.org.

Specifically, this compound's interaction with α5β1 integrin, facilitated by heparan sulfate and lipid rafts, leads to Src-dependent activation of p190RhoGAP nih.gov. The activation of p190RhoGAP results in a concomitant decrease in RhoA activity, leading to the disassembly of actin stress fibers and focal adhesions nih.govrupress.org. This disruption of the actin cytoskeleton and focal adhesions provides a cellular mechanism explaining this compound's anti-angiogenic effects in vivo nih.gov.

This compound-Mediated Suppression of the Wnt/β-Catenin Signaling Pathway

This compound is responsible for the down-regulation of β-catenin dependent on Wnt signaling mdpi.com. The Wnt/β-catenin pathway is crucial for cellular proliferation, differentiation, motility, and morphogenesis, and its activation leads to β-catenin stabilization and nuclear translocation, where it stimulates the transcription of target genes like c-Myc and cyclin D1 semanticscholar.orgrupress.orgplos.orgresearchgate.net.

This compound triggers the degradation of β-catenin, a key mediator of Wnt signaling semanticscholar.orgresearchgate.netnih.govnih.gov. This degradation is independent of glycogen (B147801) synthase kinase 3 (GSK3) and occurs via a pathway independent of the Siah1 protein, targeting β-catenin for proteasome-mediated degradation semanticscholar.orgnih.govnih.gov. By suppressing Wnt/β-catenin pathway activity, this compound restricts the transcription of important genes involved in the cell cycle, which is strongly linked to endothelial cell apoptosis mdpi.complos.org. Studies have shown that this compound can repress TCF/LEF-dependent transcriptional activity, even in the presence of constitutively stabilized mutant β-catenin, suggesting that this compound targets β-catenin or its downstream molecules plos.org.

This compound's Role in Cyclin D1 Regulation and Endothelial Cell Cycle Arrest

This compound induces endothelial cell cycle arrest, primarily in the G1 phase pnas.orgnih.govrndsystems.com. This arrest is mediated by its ability to down-regulate cyclin D1 rupress.orgnih.govoup.comoup.com. Cyclin D1 is a key protein involved in the G0/G1 to S phase transition of the cell cycle, and its expression is often upregulated by pro-angiogenic factors like VEGF and fibroblast growth factor plos.orgaacrjournals.org.

This compound decreases the hyperphosphorylated retinoblastoma gene product and down-regulates cyclin D1 mRNA and protein levels nih.gov. Research indicates that this compound's inability to arrest cyclin D1 overexpressing endothelial cells suggests that cyclin D1 is a critical target for this compound action nih.gov. Furthermore, this compound down-regulates the cyclin D1 promoter activity, with the LEF1 site in the cyclin D1 promoter identified as essential for this inhibitory effect nih.gov. This suggests a direct link between this compound's suppression of Wnt/β-catenin signaling and its effect on cyclin D1, as β-catenin is known to stimulate cyclin D1 transcription rupress.orgplos.orgresearchgate.net.

Modulation of Anti-apoptotic and Pro-apoptotic Protein Expression (e.g., Bcl-2, Caspase-3) by this compound

This compound stimulates endothelial cell apoptosis nih.govahajournals.orgnih.gov. This pro-apoptotic activity is associated with the modulation of anti-apoptotic and pro-apoptotic protein expression. This compound treatment leads to a marked reduction in the anti-apoptotic proteins Bcl-2 and Bcl-XL, while levels of the pro-apoptotic protein Bax often remain unaffected ahajournals.orgnih.goviiarjournals.orgnih.gov.

The decrease in the Bcl-2/Bax ratio is crucial for the activation of caspase-3, a key executioner caspase in the apoptotic pathway iiarjournals.orgnih.goviiarjournals.org. This compound induces the activation of caspase-3 in human umbilical vein endothelial cells (HUVECs), but typically does not affect caspase-8, indicating that its apoptotic effect is primarily mediated through the mitochondrial apoptotic pathway rather than the death receptor-mediated pathway iiarjournals.orgnih.goviiarjournals.orgpsu.edu. Furthermore, this compound can promote the mitochondrial permeability transition pore (mPTP) opening via voltage-dependent anion channel 1 (VDAC1), which initiates cytochrome c release and subsequent caspase-9 activation, leading to apoptosis psu.edu.

Here's a summary of this compound's impact on apoptotic proteins:

| Protein | Type | This compound's Effect | Consequence | References |

| Bcl-2 | Anti-apoptotic | Decreases expression | Promotes apoptosis | ahajournals.orgnih.goviiarjournals.orgnih.gov |

| Bcl-XL | Anti-apoptotic | Decreases expression | Promotes apoptosis | ahajournals.orgnih.gov |

| Bax | Pro-apoptotic | Generally unchanged | Shifts Bcl-2/Bax ratio, promoting apoptosis | nih.goviiarjournals.orgnih.gov |

| Caspase-3 | Pro-apoptotic | Activates | Key executioner of apoptosis | iiarjournals.orgnih.goviiarjournals.org |

| Caspase-9 | Pro-apoptotic | Activates | Initiates apoptosis via mitochondrial pathway | psu.edu |

| Caspase-8 | Pro-apoptotic | No effect | Suggests mitochondrial pathway over death receptor pathway | iiarjournals.orgnih.goviiarjournals.org |

This compound's Influence on Hypoxia Inducible Factor 1 Alpha (HIF-1α) and VEGF-A Regulation

This compound significantly influences the regulation of Hypoxia Inducible Factor 1 Alpha (HIF-1α) and Vascular Endothelial Growth Factor A (VEGF-A), both of which are critical mediators of angiogenesis, particularly in hypoxic conditions often found in tumors.

Studies have shown that this compound can directly bind to VEGFR2 (KDR/Flk-1), blocking the action of VEGF and thereby suppressing vascular endothelial tube formation mdpi.comnih.govkoreascience.krfrontiersin.org. This direct interaction prevents VEGF-induced tyrosine phosphorylation of KDR/Flk-1 and subsequent activation of downstream signaling pathways nih.govkoreascience.kr. While this compound strongly inhibits Flk-1 expression, it may not directly inhibit VEGF expression in tumor cells, but rather blocks the VEGF-VEGFR/Flk-1 pathway to inhibit angiogenesis nih.gov. This compound has been shown to reverse VEGF-mediated inhibition of interferon-gamma secretion from T cells, further highlighting its role in modulating the tumor microenvironment frontiersin.org. An imbalance with reduced VEGF and increased this compound levels is associated with impaired angiogenesis physiology.org.

Beyond Angiogenesis: Broader Biological Roles of Endostatin

Endostatin's Role in Extracellular Matrix Turnover and Remodeling

The extracellular matrix (ECM) is a dynamic network of molecules providing structural and biochemical support to surrounding cells. This compound (B67465), derived from an ECM component itself (collagen XVIII), plays a significant role in the continuous process of ECM turnover and remodeling. nih.gov Its influence is partly exerted through the modulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components. nih.gov

This compound has been shown to inhibit the enzymatic activity of several MMPs, including MMP-2, MMP-9, and membrane type 1-MMP (MT1-MMP). nih.gov It can also block the activation of MMP-2, MMP-9, and MMP-13. nih.govnih.gov This inhibition of MMPs, which are crucial for breaking down the ECM to allow for cell migration and tissue remodeling, is a key aspect of this compound's biological activity. nih.govaacrjournals.org

Furthermore, the interaction between this compound and the ECM is complex and bidirectional. The surrounding ECM can modulate the ability of this compound to inhibit endothelial cell functions. For instance, endothelial cells grown on different ECM proteins, such as fibronectin or vitronectin, show varied responses to this compound's inhibitory effects on proliferation and migration. osti.gov This suggests that the specific composition of the ECM can influence this compound's efficacy. osti.gov this compound also interacts with other key ECM components and cell surface receptors, including integrins (α5β1, αvβ3, αvβ5), heparan sulfate (B86663) proteoglycans, and fibronectin, to regulate cellular behavior and matrix dynamics. nih.govosti.govmdpi.com

Involvement of this compound in Non-Angiogenic Aspects of Cardiovascular Pathophysiology

Beyond its role in angiogenesis, this compound is implicated in several non-angiogenic aspects of cardiovascular disease (CVD). nih.gov Elevated circulating levels of this compound have been identified as a potential biomarker in various cardiovascular conditions. globalcardiology.info Studies have linked increased this compound levels with the incidence of myocardial ischemia, atherosclerosis, and poor outcomes in patients with chronic heart failure (CHF). nih.govbmj.com

In the context of atherosclerosis, this compound may play a complex role. While its anti-angiogenic properties could theoretically inhibit the growth of vasa vasorum in atherosclerotic plaques, elevated levels are also associated with advanced coronary atherosclerosis in men. nih.govglobalcardiology.info Increased circulating this compound has also been linked to hypertension and systemic inflammation, as indicated by elevated C-reactive protein (CRP) levels. globalcardiology.info The connection between this compound and cardiovascular health is multifaceted, with evidence suggesting it may contribute to chronic inflammation in coronary vessels and indirectly worsen cardiac function. bmj.comresearchgate.net

This compound Mechanisms in Renal Disease Pathogenesis, including Fibrosis

This compound is significantly involved in the pathophysiology of kidney diseases. nih.gov In various experimental models of renal disease, both messenger RNA and protein expressions of this compound are upregulated, suggesting its participation in the pathophysiology and fibrosis of renal injury. nih.gov Elevated circulating this compound levels are observed in patients with chronic kidney disease (CKD) and may serve as an early predictive factor for disease progression. nih.govefim.org

A key aspect of this compound's role in renal disease is its association with fibrosis, the excessive deposition of ECM that leads to scarring and loss of organ function. nih.govmdpi.com Increased renal expression and circulating levels of this compound are linked to progressive tubulointerstitial fibrosis and a decrease in the density of peritubular capillaries in aging kidneys. nih.gov While this compound has demonstrated anti-fibrotic properties in some contexts, its role in renal fibrosis appears complex, with some studies suggesting it may contribute to the fibrotic process in the kidney. nih.govnih.gov The proposed mechanism involves this compound's potent anti-angiogenic effects, which can lead to microvascular rarefaction, a condition that often precedes and contributes to fibrosis. nih.gov

Lymphangiogenesis Inhibition and Suppression of Lymphatic Metastasis by this compound

Lymphangiogenesis, the formation of new lymphatic vessels, is a critical process in tumor metastasis, providing a pathway for cancer cells to spread to lymph nodes and distant organs. hep.com.cn this compound has been shown to be a potent inhibitor of both tumor lymphangiogenesis and subsequent lymphatic metastasis. hep.com.cnaacrjournals.org

This compound exerts direct inhibitory effects on lymphatic endothelial cells (LECs), the primary cells responsible for building lymphatic vessels. nih.gov Research has shown that this compound can inhibit the proliferation, migration, and tube formation of LECs in a dose-dependent manner. nih.govresearchgate.net

One of the key mechanisms for this direct action involves the cell surface receptor nucleolin. nih.gov Nucleolin is selectively expressed on the surface of lymphangiogenic endothelial cells, and this compound binds to this receptor to mediate its anti-lymphatic effects. nih.gov This interaction inhibits the activation of downstream signaling pathways, such as the Erk pathway, in LECs. nih.gov Neutralizing or knocking down nucleolin has been shown to abolish the anti-lymphatic activities of this compound. nih.gov Additionally, this compound can competitively inhibit the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor VEGFR-3, which is primarily expressed on LECs, further contributing to its anti-lymphangiogenic function. nih.gov

In addition to its direct effects on LECs, this compound indirectly inhibits lymphangiogenesis by modulating factors within the tumor microenvironment. A primary mechanism is the downregulation of Vascular Endothelial Growth Factor-C (VEGF-C), a key driver of lymphangiogenesis. aacrjournals.orgnih.govelsevierpure.com

Studies have demonstrated that this compound can suppress the production of VEGF-C in tumor cells. nih.govelsevierpure.com This reduction in VEGF-C levels limits the stimulation of LECs and subsequent lymphatic vessel growth. nih.gov Furthermore, this compound can influence the tumor microenvironment by affecting inflammatory cells. For example, it has been shown to decrease the accumulation of tumor-infiltrating mast cells, which are a significant source of VEGF-C. aacrjournals.orgnih.gov this compound achieves this by inhibiting the adhesion and migration of mast cells, thereby reducing the local concentration of this potent lymphangiogenic factor. nih.gov The interplay between FGF-2 and VEGF-C is also known to collaboratively promote lymphangiogenesis, a process that can be indirectly influenced by this compound's modulation of VEGF-C. pnas.org

Anti-Fibrotic Activities of this compound and Related Signaling Pathways (e.g., TGF-β1)

Recent evidence highlights the significant anti-fibrotic potential of this compound across various tissues. tandfonline.comnih.gov Fibrosis is characterized by the excessive accumulation of ECM proteins, leading to tissue scarring and organ dysfunction. nih.gov this compound appears to counteract this process by regulating several key pro-fibrotic signaling pathways. tandfonline.comnih.gov

A central player in fibrosis is Transforming Growth Factor-beta 1 (TGF-β1), which drives the expression of ECM genes. frontiersin.org this compound has been shown to exert an anti-fibrotic effect by downregulating the expression of TGF-β1 and α-smooth muscle actin (α-SMA), a marker of myofibroblasts which are key ECM-producing cells. nih.gov This effect has been observed in models of peritoneal sclerosis and liver fibrosis. nih.govnih.gov

Beyond TGF-β1, this compound influences other signaling pathways involved in fibrosis:

RhoA/ROCK Pathway: This pathway is involved in cell contraction and ECM synthesis. This compound can suppress the expression of RhoA and ROCK1, thereby attenuating the activation of hepatic stellate cells, a key cell type in liver fibrosis. nih.gov

PDGF/PDGFR Pathway: Platelet-Derived Growth Factor (PDGF) signaling promotes the proliferation and migration of fibroblasts. This compound can regulate the PDGFR/ERK signaling pathway, not by affecting ERK expression itself, but by suppressing its phosphorylation, which may alleviate dermal fibroblast fibrosis. nih.gov

Other Pathways: this compound's anti-fibrotic activity is also hypothesized to involve the regulation of the NF-κB signaling pathway, the expression of Early Growth Response 1 (EGR-1), and autophagy-related pathways. tandfonline.comnih.govnih.gov

Table 1: Research Findings on this compound's Biological Roles

| Section | Biological Role | Key Research Finding | Affected Molecules/Pathways | Organ/Disease Model |

|---|---|---|---|---|

| 4.1 | ECM Remodeling | Inhibits enzymatic activity and activation of various Matrix Metalloproteinases (MMPs). | MMP-2, MMP-9, MMP-13, MT1-MMP | In vitro studies |

| 4.2 | Cardiovascular Pathophysiology | Elevated circulating levels are associated with poor outcomes in chronic heart failure (CHF). | N/A | Human patients with CHF |

| 4.3 | Renal Disease | Upregulated in renal injury and associated with progressive tubulointerstitial fibrosis. | N/A | Murine models of renal disease |

| 4.4.1 | Lymphangiogenesis (Direct) | Directly inhibits LEC migration and tube formation via binding to cell surface nucleolin. | Nucleolin, Erk pathway, VEGFR-3 | In vitro LECs, Matrigel plug assay |

| 4.4.2 | Lymphangiogenesis (Indirect) | Reduces tumor-associated lymphangiogenesis by decreasing VEGF-C levels. | VEGF-C, Mast cells | Murine skin carcinogenesis model |

| 4.5 | Anti-Fibrotic Activity | Alleviates fibrosis by reducing the expression of TGF-β1 and α-SMA. | TGF-β1, α-SMA, RhoA/ROCK, PDGFR/ERK | Mouse models of peritoneal sclerosis and liver fibrosis |

Preclinical Research Methodologies and Models for Endostatin Studies

In Vitro Cellular Assays for Angiogenesis and Endothelial Cell Function

Endothelial Cell Proliferation, Migration, and Invasion Assays

A fundamental aspect of angiogenesis is the proliferation, migration, and invasion of endothelial cells. Assays measuring these processes are crucial in evaluating the efficacy of anti-angiogenic agents like endostatin (B67465).

Proliferation Assays: The effect of this compound on endothelial cell proliferation is a key indicator of its anti-angiogenic potential. nih.gov Initial studies demonstrated that recombinant this compound effectively inhibits the proliferation of endothelial cells in vitro. nih.govaacrjournals.org This inhibition is a cornerstone of its mechanism, preventing the expansion of the endothelial cell population required for new blood vessel formation.

Migration Assays: Endothelial cell migration is a critical step in the formation of new blood vessels. The Boyden chamber assay, or transwell migration assay, is a commonly used method to study the effect of compounds on cell migration. In this assay, endothelial cells are placed in the upper chamber of a porous membrane, and a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), is placed in the lower chamber. This compound has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) in response to VEGF in a dose-dependent manner. nih.govembopress.org Another technique to assess cell movement is the phagokinetic track assay, where endothelial cells on a surface coated with colloidal gold particles create tracks as they move. This method has been useful for studying the impact of anti-angiogenic agents like this compound. nih.gov

Invasion Assays: For endothelial cells to form new vessels, they must invade the surrounding extracellular matrix (ECM). In vitro invasion assays typically utilize a Boyden chamber coated with a layer of reconstituted basement membrane, such as Matrigel. These assays have demonstrated that this compound can significantly reduce the invasion of endothelial cells through this basement membrane barrier. aacrjournals.org This inhibitory effect on invasion is a key component of its anti-angiogenic activity.

Interactive Data Table: Effect of this compound on Endothelial Cell Functions

| Cellular Process | Assay Method | Key Finding with this compound | Reference |

|---|---|---|---|

| Proliferation | Direct cell counting, colorimetric assays (e.g., MTT) | Inhibition of endothelial cell proliferation. | nih.govaacrjournals.org |

| Migration | Boyden chamber/transwell assay, Phagokinetic track assay | Inhibition of VEGF-induced endothelial cell migration. | nih.govembopress.orgnih.gov |

| Invasion | Matrigel invasion assay (modified Boyden chamber) | Significant reduction of endothelial cell invasion through reconstituted basement membrane. | aacrjournals.org |

Capillary Tube Formation Assays utilizing Endothelial Cells

The ability of endothelial cells to form three-dimensional, capillary-like structures is a hallmark of angiogenesis that can be modeled in vitro. The tube formation assay is one of the most widely used methods for this purpose. springernature.comthermofisher.com In this assay, endothelial cells are cultured on a gel of basement membrane extract, such as Matrigel, which is rich in extracellular matrix proteins like laminin and collagen. nih.govcellbiolabs.com In response to angiogenic stimuli, the cells will align and form interconnected, tube-like structures. springernature.comthermofisher.com

This assay is instrumental in screening for compounds that can either promote or inhibit angiogenesis. thermofisher.com The extent of tube formation can be quantified by measuring parameters such as the number of tubes, their length, and the number of branch points. thermofisher.com Studies have shown that both platelet-derived angiostatin and standard angiostatin can inhibit the formation of these capillary tube networks. researchgate.net Similarly, this compound has been shown to disrupt these processes, highlighting its anti-angiogenic properties in a model that mimics a key step of vessel formation. nih.gov

Apoptosis and Cell Cycle Analysis in this compound-Treated Cells

This compound's anti-angiogenic effects are not limited to inhibiting proliferation and migration; it also actively induces programmed cell death, or apoptosis, in endothelial cells. merckmillipore.comnih.gov This pro-apoptotic activity has been demonstrated using several methods:

Annexin V Staining: This assay identifies cells in the early stages of apoptosis. This compound treatment of bovine pulmonary artery endothelial cells leads to increased Annexin V staining. merckmillipore.comresearchgate.net

Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic pathway. Increased caspase-3 activity is observed in this compound-treated endothelial cells. nih.govresearchgate.net

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method has also confirmed that this compound induces apoptosis in endothelial cells. nih.govresearchgate.net

Furthermore, this compound's mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while the levels of the pro-apoptotic protein Bax remain unaffected. merckmillipore.comnih.gov This targeted effect on endothelial cells is specific, as these apoptotic effects are not observed in non-endothelial cell types. merckmillipore.comnih.gov

In addition to inducing apoptosis, this compound can also cause cell cycle arrest. Studies have shown that this compound can induce a G1 arrest in endothelial cells. nih.gov This cell cycle arrest is achieved through the inhibition of cyclin D1, a critical protein for progression through the G1 phase of the cell cycle. nih.gov this compound down-regulates both the mRNA and protein levels of cyclin D1. nih.gov

Protein-Protein Interaction and Receptor Binding Studies of this compound

The biological effects of this compound are initiated by its interaction with specific receptors on the surface of endothelial cells. Identifying these binding partners is crucial to understanding its mechanism of action. Several key interacting proteins have been identified:

Integrins: this compound has been shown to interact with integrins, a family of cell adhesion receptors. Specifically, it binds to α5β1 and αvβ3 integrins on human endothelial cells. nih.govpnas.org This interaction is functionally significant, as antibodies against the α5 integrin subunit can block the migration of HUVECs towards immobilized this compound. nih.gov The interaction with integrins provides a mechanistic basis for this compound's role as an angiogenesis inhibitor. pnas.org

Nucleolin: Nucleolin has been identified as a functional receptor for this compound on the surface of endothelial cells. nih.gov The heparin-binding motif of this compound, characterized by clusters of arginine residues, is critical for this interaction. nih.gov Mutations in these arginine residues significantly impair the binding of this compound to nucleolin and consequently reduce its anti-angiogenic and anti-tumor activities. nih.gov This interaction mediates the internalization of this compound into endothelial cells. nih.gov

Glypicans: this compound also binds to glypican-1 and glypican-4, which are heparan sulfate (B86663) proteoglycans on the endothelial cell surface. nih.gov

VEGF Receptors: this compound can directly bind to Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR-1 and VEGFR-2, thereby blocking the interaction of VEGF with these receptors and inhibiting downstream signaling. nih.gov

Enzymatic Activity Assays (e.g., Matrix Metalloproteinases, this compound's ATPase)

This compound's anti-angiogenic activity is also mediated through its influence on the enzymatic activity of other proteins, as well as possessing its own intrinsic enzymatic function.

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and angiogenesis. aacrjournals.org this compound has been shown to inhibit the activity of several MMPs, including MMP-2, MMP-9, and membrane-type 1 MMP (MT1-MMP). aacrjournals.orgnih.gov It can also block the activation of proMMP-2. aacrjournals.org By inhibiting these key enzymes, this compound prevents the breakdown of the basement membrane, thereby hindering endothelial cell invasion. aacrjournals.org

ATPase Activity: Interestingly, this compound itself has been reported to possess ATPase activity, which is essential for its anti-angiogenic and anti-tumor effects. nih.gov An engineered form of this compound with higher ATPase activity has demonstrated stronger inhibitory effects on angiogenesis. nih.gov This finding suggests that the enzymatic function of this compound is a critical component of its biological activity.

Gene and Protein Expression Analysis in Response to this compound

To understand the downstream effects of this compound signaling, researchers have analyzed changes in gene and protein expression in endothelial cells following treatment.

Downregulation of Cyclin D1: As mentioned previously, this compound causes G1 cell cycle arrest by down-regulating the expression of cyclin D1 at both the mRNA and protein levels. nih.gov This is a key molecular event that leads to the inhibition of endothelial cell proliferation.

Modulation of Apoptotic Proteins: this compound treatment leads to a significant reduction in the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which contributes to its pro-apoptotic effect on endothelial cells. merckmillipore.comnih.gov

Impact on VEGF Expression: In some contexts, factors that inhibit angiogenesis, such as this compound, can also lead to a reduction in the expression of pro-angiogenic factors like VEGF. nih.gov

Transcriptional Regulation: this compound's effect on cyclin D1 extends to the transcriptional level, where it has been found to down-regulate the cyclin D1 promoter. nih.gov

These analyses of gene and protein expression provide a more detailed picture of the molecular pathways that are modulated by this compound to exert its anti-angiogenic effects.

Assessment of Cytoskeletal and Adhesion Dynamics in this compound-Treated Cells

The anti-angiogenic activity of this compound is linked to its ability to modulate the physical structure and adhesive properties of endothelial cells. Research shows that this compound can induce the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin (B1203293), key components of cell adhesion structures. nih.gov This action promotes the formation of focal adhesions and actin stress fibers, which are crucial for cell-matrix adhesion. nih.gov

However, when endothelial cells are stimulated by growth factors like fibroblast growth factor-2 (FGF-2), this compound's effect becomes antagonistic. In cells treated with both this compound and FGF-2, there is a decrease in focal adhesions and actin stress fibers, indicating a disruption of cell-matrix adhesion. nih.gov This dual action may explain why this compound has little effect on quiescent, normal vasculature but actively opposes the stimulated angiogenesis seen in tumors. nih.gov

Further studies using synthetic peptides derived from this compound have identified specific domains responsible for these effects. An arginine-rich peptide from the N-terminus of this compound was found to promote endothelial cell adhesion through mechanisms dependent on β(1) integrin and heparin. nih.gov When immobilized, this peptide induced the formation of membrane ruffles and focal contacts. nih.gov Conversely, in its soluble form, the peptide inhibited the directional migration of endothelial cells by causing a loss of focal adhesions and actin stress fibers. nih.gov This highlights the compound's complex interaction with cell surface integrins to regulate the actin cytoskeleton. nih.gov

| Component | Effect of this compound Alone | Effect of this compound + FGF-2 | Reference |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | Increased Tyrosine Phosphorylation | - | nih.gov |

| Paxillin | Increased Tyrosine Phosphorylation | - | nih.gov |

| Focal Adhesions | Promoted Formation | Decreased | nih.gov |

| Actin Stress Fibers | Promoted Formation | Decreased | nih.gov |

| β-catenin | - | Reduced Tyrosine Phosphorylation, Cytoplasmic Relocalization | nih.gov |

In Vivo Animal Models for Studying this compound's Biological Effects

Animal models are indispensable for evaluating the systemic and tumor-specific effects of this compound. These models allow for the study of its anti-angiogenic, anti-tumor, and anti-metastatic properties in a complex biological system.

Murine Tumor Models (e.g., Xenograft, Syngeneic) for this compound's Anti-Tumor Angiogenesis

Murine models, including xenografts (human tumors in immunodeficient mice) and syngeneic models (mouse tumors in immunocompetent mice), have been fundamental in demonstrating this compound's anti-tumor activity. Systemic administration of recombinant this compound has been shown to cause the regression of various tumors in xenograft models. aacrjournals.org Repeated cycles of therapy can lead to prolonged tumor dormancy without the development of resistance. aacrjournals.org

In a xenograft model of human high-grade non-Hodgkin lymphoma in NOD/SCID mice, this compound effectively induced tumor stabilization when administered after chemotherapy (cyclophosphamide) or immunotherapy (rituximab). nih.gov The anti-angiogenic action was confirmed by studies showing that this compound inhibited proliferation and induced apoptosis in endothelial cells, but not in the lymphoma cells themselves. nih.gov Similarly, in lung carcinoma models, this compound treatment inhibited tumor angiogenesis in a dose-dependent manner. frontiersin.org

Syngeneic models, such as Lewis lung carcinoma and T241 fibrosarcoma, have also been used to confirm this compound's efficacy, demonstrating its ability to inhibit the growth of primary tumors. nih.gov

Animal Models of Tumor Dormancy and Metastasis Inhibition by this compound

This compound's ability to inhibit metastasis is a key aspect of its therapeutic potential. Studies have shown that this compound significantly reduces tumor cellular invasion. aacrjournals.org This effect is partly attributed to its ability to block the activation of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix during cell invasion. aacrjournals.org

In transgenic mice overexpressing this compound in keratinocytes, a significant reduction in lymphatic vessels in skin tumors and a significant inhibition of lymph node metastasis were observed. nih.govaacrjournals.org This effect was linked to a decrease in vascular endothelial growth factor-C (VEGF-C) levels, apparently due to the inhibition of mast cell migration and adhesion into the tumor. nih.govaacrjournals.org In an orthotopic model of oral squamous cell carcinoma, an adenovirus expressing this compound (Ad-end) not only inhibited primary tumor growth but also suppressed lymph node metastasis by down-regulating VEGF-C production in tumor cells. elsevierpure.com

| Model Type | Tumor Type | Key Findings | Reference |

|---|---|---|---|

| Xenograft (NOD/SCID mice) | Human non-Hodgkin lymphoma | Induced tumor stabilization post-chemo/immunotherapy. | nih.gov |

| Syngeneic | Lewis lung carcinoma, T241 fibrosarcoma | Inhibited growth of primary tumors. | nih.gov |

| Transgenic (this compound overexpression) | Carcinogen-induced skin tumors | Inhibited lymph node metastasis; reduced lymphatic vessels. | nih.govaacrjournals.org |

| Orthotopic (nude mice) | Human oral squamous cell carcinoma | Inhibited lymph node metastasis via VEGF-C downregulation. | elsevierpure.com |

Genetic Models for Investigating this compound Overexpression or Deficiency

Genetic engineering in mice has provided powerful tools to study the long-term biological roles of this compound. Transgenic mice have been developed to overexpress this compound in specific tissues. For example, mice overexpressing this compound under the keratin K14 promoter, which drives expression in the skin and lens, developed cataracts and showed ultrastructural alterations in basement membranes. nih.gov This suggests that the balance of this compound is crucial for maintaining tissue structure. nih.gov

In the context of cancer, transgenic mice overexpressing this compound in keratinocytes showed that while the incidence of carcinogen-induced skin tumors was not different from control mice, the resulting malignant tumors were less aggressive and more differentiated. nih.govaacrjournals.org These models also confirmed the inhibition of tumor angiogenesis and lymphangiogenesis. nih.govaacrjournals.org

Conversely, models with this compound deficiency are achieved through knockout of the Col18a1 gene, which codes for collagen XVIII, the parent molecule of this compound. Col18a1 knockout mice exhibit a range of abnormalities, including ocular defects like delayed hyaloid vessel regression and abnormal retinal vasculature growth. nih.gov These deficiency models underscore the physiological importance of endogenous this compound in regulating blood vessel development. nih.gov

Organ-Specific Angiogenesis Models (e.g., Glioma, Renal) for this compound Research

The efficacy of this compound has been tested in models of highly vascularized, organ-specific tumors like glioma and renal cell carcinoma (RCC).

Glioma: In a rat C6 glioma model, cells engineered to express this compound showed a significantly reduced tumor growth rate when implanted subcutaneously in athymic mice (90% inhibition) and intracranially in immunocompetent rats (71% inhibition). nih.gov This tumor inhibition was directly associated with a 50% reduction in the number of blood vessels. nih.gov However, complete tumor eradication or dormancy was not achieved, suggesting this compound may be most effective as part of a combination therapy for gliomas. nih.gov

Renal Cancer: Given that RCC is characterized by robust angiogenesis, it is a prime target for anti-angiogenic therapy. spandidos-publications.com In nude mice with RCC xenografts, treatment with a recombinant adeno-associated virus (rAAV) vector carrying the human this compound gene resulted in significant anti-angiogenesis and antitumor effects. spandidos-publications.com The study demonstrated that both prophylactic and therapeutic administration of rAAV-Endostatin inhibited tumor growth, which was correlated with a lower microvessel density in the treated tumors. spandidos-publications.com

Ex Vivo Organ Culture Models (e.g., Rat Aortic Ring Assay) in this compound Research

Ex vivo organ culture models serve as a bridge between in vitro cell culture and in vivo animal studies, preserving the three-dimensional tissue architecture and cellular heterogeneity. creative-bioarray.comnih.gov The rat aortic ring assay is a widely used ex vivo model to assess angiogenesis. creative-bioarray.comthermofisher.com In this assay, small rings of the thoracic aorta are embedded in a collagen matrix, and the outgrowth of new microvessels is quantified. thermofisher.com

This model has been used to confirm the anti-angiogenic activity of this compound. Studies have shown that murine this compound can inhibit microvessel outgrowth from rat aortic rings in a dose-dependent manner. nih.govresearchgate.net Interestingly, these studies also revealed species-specific effects, as human this compound did not show significant inhibition in the rat assay, but was effective at inhibiting outgrowths from human saphenous vein rings. nih.govresearchgate.net This highlights the importance of considering the species origin of both the compound and the model system in preclinical research. nih.gov

Recombinant this compound Protein Engineering and Modified Forms in Research

The therapeutic application of this compound in preclinical research has been significantly advanced by protein engineering strategies aimed at improving its production, stability, and anti-angiogenic potency. These approaches include the development of robust recombinant protein production systems, the design of smaller, active peptide mimics, and the creation of fusion proteins with enhanced functionalities.

Development of Production Systems and Purification Strategies for Recombinant this compound

The production of biologically active recombinant this compound (rEs) in sufficient quantities for preclinical studies has necessitated the exploration of various expression systems, each with its own set of advantages and challenges. nih.govnih.govbenthamscience.com The primary systems utilized include prokaryotic hosts like Escherichia coli and various eukaryotic systems such as yeast, insect cells (baculovirus expression system), and mammalian cells. nih.govnih.gov

E. coli is a frequently chosen expression system due to its rapid growth, high yield potential, and cost-effectiveness. frontiersin.org However, a significant challenge with E. coli is the common formation of insoluble and inactive inclusion bodies, primarily because this prokaryotic host lacks the machinery for complex post-translational modifications and disulfide bond formation, which are crucial for the correct folding and biological activity of this compound. frontiersin.org To overcome this, researchers have developed various strategies, including the optimization of fermentation conditions and the use of specialized E. coli strains. nih.gov A major focus has been on developing effective methods for the solubilization and refolding of this compound from inclusion bodies. nih.gov These often involve the use of chaotropic agents like urea or guanidine-HCl to denature the aggregated protein, followed by a refolding process, often aided by redox-coupling reagents to facilitate correct disulfide bond formation. nih.gov Another approach to enhance soluble expression in E. coli is to fuse this compound with highly soluble protein partners such as NusA or to direct its expression to the periplasmic space, which provides a more favorable environment for proper folding. frontiersin.orgnih.govnih.gov

Eukaryotic expression systems, such as the yeast Pichia pastoris, offer advantages over prokaryotic systems, including the ability to perform post-translational modifications and secrete correctly folded proteins. nih.gov P. pastoris is particularly noted for its capacity to form correct disulfide bonds, which are essential for the stability and activity of this compound. nih.govfrontiersin.org Mammalian and insect cell expression systems are also utilized as they possess the necessary cellular machinery for producing complex proteins with proper folding and modifications. nih.govnih.gov However, these systems are often associated with lower yields and higher costs compared to microbial systems. nih.gov

Purification of recombinant this compound is a critical step to ensure the removal of contaminants and the isolation of a homogenous, active protein. The strategies employed are largely dependent on the expression system and the properties of the recombinant protein (e.g., whether it is soluble or in inclusion bodies, and if it contains a fusion tag). Common purification techniques include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. For instance, a simple and economical purification procedure for soluble recombinant human this compound expressed in E. coli involved hydrophobic interaction chromatography, followed by affinity and gel filtration chromatography after the removal of a fusion tag. nih.gov For this compound produced in E. coli as inclusion bodies, purification typically involves an initial isolation of the inclusion bodies, followed by solubilization, refolding, and subsequent chromatographic steps. nih.gov Researchers have reported achieving high purity (over 99%) of recombinant murine this compound from E. coli with significant yields. nih.gov

| Expression System | Key Advantages | Key Challenges | Common Purification Strategies |

|---|---|---|---|

| Escherichia coli | High yield, rapid growth, low cost | Inclusion body formation, lack of post-translational modifications, improper folding | Inclusion body isolation, solubilization, refolding, ion-exchange chromatography, affinity chromatography |

| Yeast (P. pastoris) | Secretion of folded protein, disulfide bond formation, cost-effective for a eukaryotic system | Potentially lower yield than E. coli, potential for hyperglycosylation | Cation exchange chromatography, size-exclusion chromatography |

| Insect Cells (Baculovirus) | Good for folding of mammalian proteins, capable of some post-translational modifications | Lower expression levels, specific glycosylation patterns may differ from mammalian cells | Affinity chromatography, ion-exchange chromatography |

| Mammalian Cells | Proper protein folding, complex post-translational modifications similar to native protein | Lower yield, high cost, more complex culture conditions | Affinity chromatography, protein A/G chromatography (for Fc-fusion proteins) |

Design and Evaluation of this compound Mimics and Short Peptides for Anti-Angiogenic Activity

To overcome the challenges associated with the production and delivery of the full-length this compound protein, researchers have focused on identifying and synthesizing smaller, this compound-derived peptides that retain anti-angiogenic activity. benthamscience.comnih.govnih.gov The rationale behind this approach is that short peptides can be chemically synthesized with high purity, are often more stable, and may have improved tissue penetration compared to the larger parent protein. nih.gov

Studies have aimed to identify the minimal active epitope within the this compound sequence responsible for its biological function. nih.gov One such study identified a 20-amino-acid heparin-binding motif (residues 180-199) as a minimal active fragment that was effective in human tumor xenograft models. nih.gov Another investigation, using crystal structure analysis, identified an even smaller 11-amino-acid epitope (IVRRADRAAVP) that was capable of inhibiting endothelial cell migration and tube formation in vitro. nih.gov It has been proposed that the amino acid sequence of this compound contains both angiosuppressive and angiostimulatory domains, and the isolation of short this compound fragments could lead to the development of new angiogenesis inhibitors for therapeutic use. nih.gov

The design of these peptidomimetics often involves computational and bioinformatics tools to predict the most promising sequences. johnshopkins.edu Once designed and synthesized, these peptides are evaluated for their anti-angiogenic activity using a variety of in vitro assays, such as endothelial cell proliferation, migration, and tube formation assays. ajmb.org Promising candidates are then further tested in in vivo models of angiogenesis and tumor growth. nih.gov The development of these smaller, active fragments of this compound represents a promising avenue for creating more accessible and potentially more effective anti-angiogenic therapies. nih.gov

Creation of Fusion Protein Constructs for Enhanced this compound Activity or Stability in Preclinical Models

To improve the therapeutic potential of this compound, various fusion protein constructs have been engineered and evaluated in preclinical models. These fusion proteins are designed to enhance the stability, half-life, and anti-tumor efficacy of this compound. nih.gov A common strategy involves fusing this compound to the Fc domain of an antibody, which can significantly extend the protein's circulating half-life.

One area of investigation has been the development of fusion proteins that combine this compound with a targeting moiety, such as a monoclonal antibody that recognizes a tumor-specific antigen. For example, a fusion protein consisting of a humanized anti-HER2 IgG3 antibody and a mutant form of human this compound (E-P125A) demonstrated a longer in vivo half-life and superior anti-angiogenic and anti-tumor efficacy against HER2-positive breast cancer xenografts compared to the anti-HER2 antibody or this compound alone. nih.gov Similarly, a fusion protein of this compound with an anti-EGFR antibody (αEGFR-E-P125A) was developed to target EGFR-expressing tumors and was shown to inhibit both angiogenesis and vasculogenic mimicry in triple-negative breast cancer models. miami.edu

Another approach involves fusing this compound with other anti-angiogenic agents to create a bifunctional molecule with potentially synergistic activity. A murine angiostatin-endostatin fusion gene, named Statin-AE, was constructed and shown to have enhanced anti-angiogenic activity in vitro and greater inhibition of tumor growth in a melanoma model compared to angiostatin or this compound administered individually or in combination. nih.gov These studies highlight the potential of fusion protein technology to create more potent and durable anti-angiogenic therapeutics based on this compound.

Gene Transfer and Delivery Methodologies in Preclinical this compound Studies

Gene therapy offers an alternative approach to protein delivery by enabling sustained, localized production of this compound directly at the tumor site or systemically. This strategy aims to overcome the limitations of recombinant protein administration, such as a short half-life and the need for repeated injections. Preclinical studies have explored both non-viral and viral gene delivery systems.

Plasmid-Based Gene Therapy Approaches for this compound Expression

The use of "naked" plasmid DNA encoding a secretable form of this compound represents a non-viral gene therapy approach that has been investigated for its anti-tumor effects. nih.gov In this method, a eukaryotic expression plasmid carrying the this compound gene, typically under the control of a strong promoter like the CMV promoter, is constructed. nih.gov To ensure the secretion of the expressed this compound from the cells, the gene is often fused with a cleavable leader signal sequence. nih.gov

Preclinical studies have demonstrated that the in vivo delivery of such plasmids, for example, through intramuscular injection, can lead to the expression and secretion of this compound into the bloodstream, resulting in the inhibition of tumor growth. nih.gov This approach is considered relatively safe due to the low immunogenicity of plasmid DNA. However, a major challenge of plasmid-based gene therapy is its relatively low transfection efficiency in vivo, which can limit the therapeutic levels of this compound achieved.

Application of Viral Vector Delivery Systems in this compound Research

To achieve more efficient and sustained expression of this compound in vivo, various viral vector systems have been employed in preclinical research. These include adenoviral, adeno-associated viral (AAV), and lentiviral vectors.

Adenoviral vectors have been used for this compound gene delivery in several preclinical studies. retinalphysician.com Intravenous administration of an adenoviral vector encoding this compound has been shown to increase serum levels of the protein and correlate with a reduction in choroidal neovascularization size in animal models. retinalphysician.com While adenoviral vectors are efficient at transducing a wide range of cell types, their expression is often transient, and they can elicit a significant host immune response. aacrjournals.org

Adeno-associated viral (AAV) vectors are a popular choice for gene therapy due to their ability to mediate long-term gene expression and their low immunogenicity. frontiersin.orgfrontiersin.org AAV vectors expressing this compound have been shown to inhibit endothelial cell growth and have been explored for treating conditions like age-related macular degeneration and for cancer therapy. aacrjournals.orgnih.gov For instance, modified AAV2 vectors expressing this compound, when combined with chemotherapy, were able to inhibit tumor growth and increase the survival of mice with mammary tumors. tandfonline.com

Current Challenges and Future Directions in Endostatin Research

Elucidation of Remaining Uncharacterized Molecular Mechanisms of Endostatin (B67465) Action

While this compound's anti-angiogenic activity is well-established, its precise molecular mechanisms are not yet completely understood and remain a matter of debate. mdpi.comdiva-portal.orgnih.gov Evidence suggests that this compound exerts its effects through multiple mechanisms involving extracellular matrix elements, proteins, and signaling cascades related to endothelial cell migration and proliferation. mdpi.com

Known mechanisms include the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-9, and MMP-13, which are crucial for endothelial cell migration and invasion during angiogenesis. mdpi.com this compound also binds to endothelial cell receptors, interfering with signaling pathways that promote proliferation and migration. ontosight.ai Key interactions involve binding to cell surface nucleolin with high affinity, which mediates anti-endothelial activities and is internalized and transported into the cell nucleus, where it can inhibit nucleolin phosphorylation critical for cell proliferation. nih.govresearchgate.net Other reported interactions include binding to VEGFR-2 and -3, glypican 1 and 4, and integrin α5β1 and αv. mdpi.comspandidos-publications.com Binding to α5β1-integrin can inhibit the FAK/Ras/p38-MAPK/ERK signaling cascade, suppressing HIF-1α/VEGF-A and leading to inhibited endothelial cell migration. mdpi.comspandidos-publications.com this compound can also induce autophagy in endothelial cells via a signaling pathway mediated by Src family kinases. mdpi.comtandfonline.com Furthermore, it is responsible for the down-regulation of β-catenin dependent on Wnt signaling, which is linked to the suppression of genes involved in the cell cycle and endothelial cell apoptosis. mdpi.comnih.gov

More recent findings indicate that this compound possesses novel ATPase activity, which mediates its anti-angiogenic and anti-tumor effects. aacrjournals.org Mutagenesis studies have shown a positive correlation between this compound mutant ATPase activity and effects on endothelial cell activities and tumor growth. aacrjournals.org

Despite these insights, the complex interplay between these various targets and pathways requires further investigation to fully map the this compound mechanism of action. mdpi.commdpi.com Elucidating these uncharacterized mechanisms is crucial for optimizing its therapeutic application and developing more effective this compound-based therapies. diva-portal.org

Strategies for Enhancing this compound's Biological Efficacy and Stability in Research Models

Challenges in the clinical application of recombinant this compound include issues with stability and delivery, as well as a relatively short half-life and the requirement for high dosages to maintain efficacy. mdpi.comnih.govontosight.aicansa.org.za To overcome these limitations, several strategies are being explored in research models to enhance this compound's biological efficacy and stability.

One prominent strategy is PEGylation, which involves conjugating polyethylene (B3416737) glycol (PEG) molecules to this compound. mdpi.comnih.gov PEGylation has been shown in in vitro studies to increase the half-life and stability of this compound while maintaining similar effectiveness as recombinant this compound. mdpi.com Studies on PEGylated recombinant human this compound (M2ES) have demonstrated a more compact tertiary structure and increased resistance to trypsin digestion and guanidinium (B1211019) chloride-induced unfolding compared to non-PEGylated variants, along with enhanced cellular uptake and equivalent inhibitory effects on cell migration. nih.govnih.gov